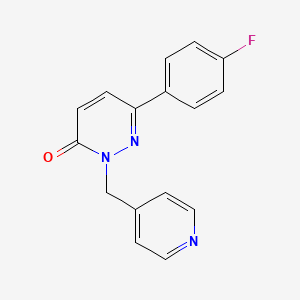

6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Anticancer Activity and Molecular Docking Studies

A study focused on synthesizing new derivatives of 3(2H)-one pyridazinone to explore their potential antioxidant activities. These compounds were synthesized through a series of chemical reactions, including esterification, hydrazinolysis, and cyclization. The antioxidant activity was evaluated using DPPH and hydrogen peroxide scavenging activities. Molecular docking studies were performed to assess the binding efficacy of these derivatives with cyclin-dependent kinase proteins and DNA hexamers. The results demonstrated potent antioxidant activities of these compounds, suggesting their potential in anticancer research (Mehvish & Kumar, 2022).

Precursor for Benzo-annelated Heterocyclic Systems

Another research application of derivatives similar to 6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one involves their use as versatile precursors for synthesizing benzo-annelated heterocyclic systems. These compounds were synthesized from 3,6-dichloropyridazine and shown to be valuable precursors for previously inaccessible pyridazinyl-substituted benzo-annelated five-, six-, or seven-membered heterocycles (Heinisch, Haider, & Moshuber, 1994).

Scaffold for Drug Discovery

Derivatives of 4,5,6-trifluoropyridazin-3(2H)-one, akin to the compound , have been utilized as scaffolds for the synthesis of various disubstituted and ring-fused pyridazinone systems. These scaffolds were developed through sequential nucleophilic aromatic substitution processes. The versatility of these systems, evidenced by the ability to generate a wide array of polyfunctional systems through nucleophilic substitution, highlights their potential application in the drug discovery arena, particularly for generating compounds with varied biological activities (Pattison et al., 2009).

Molecular Docking and Inhibitor Studies

Research into pyridine derivatives as potential inhibitors of specific proteins has utilized similar compounds as starting points for synthesizing targeted inhibitors. For instance, the synthesis and molecular docking studies of pyridine derivatives aimed at identifying potential inhibitors for the Nicotinamide phosphoribosyltransferase (NAMPT) enzyme. Such studies are crucial for understanding the interaction between novel compounds and biological targets, paving the way for the development of new therapeutic agents (Venkateshan et al., 2019).

properties

IUPAC Name |

6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c17-14-3-1-13(2-4-14)15-5-6-16(21)20(19-15)11-12-7-9-18-10-8-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHBTRVRCQNNQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2698403.png)

![(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2698409.png)

![3-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B2698410.png)

![8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one](/img/structure/B2698411.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2698412.png)

![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2698413.png)

![4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2698420.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride](/img/structure/B2698423.png)